vincristine

tubulin binding microtubule assembly inhibition vinca alkaloid affinity

Vincristine sulfate: the only vinca alkaloid dose-limited by neurotoxicity, not myelosuppression—enabling safe combination with myelosuppressive agents (cyclophosphamide, doxorubicin). Terminal half-life 85 h (3.4× vinblastine) supports once-weekly dosing and sustained tubulin engagement in slowly dividing cells. Highest tubulin-binding affinity among vinca alkaloids (IC50 5.8 nM on lymphoblasts), forming largest tubulin spiral aggregates with longest relaxation times. Optimal for ALL regimens, xenograft studies requiring continuous microtubule suppression, and biophysical tubulin self-association studies.

Molecular Formula C46H56N4O10
Molecular Weight 825.0 g/mol
Cat. No. B7782824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namevincristine
Molecular FormulaC46H56N4O10
Molecular Weight825.0 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
InChIInChI=1S/C46H56N4O10/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-/m0/s1
InChIKeyOGWKCGZFUXNPDA-CFWMRBGOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER;  ODORLESS, HYGROSCOPIC;  FREELY SOL IN WATER /VINCRISTINE SULFATE USP/
In water, 2.27 mg/L at 25 °C (est)

Vincristine Compound Selection Guide: Core Pharmacological and Differentiation Data for Scientific Procurement


Vincristine is a vinca alkaloid antimitotic agent derived from Catharanthus roseus (Madagascar periwinkle) that inhibits microtubule assembly and arrests cell division in metaphase [1]. As a cornerstone of combination chemotherapy regimens for hematological malignancies—including acute lymphoblastic leukemia (ALL), Hodgkin's disease, and non-Hodgkin's lymphomas—vincristine belongs to a family of structurally related dimeric indole alkaloids that also includes vinblastine, vindesine, vinorelbine, and vinflunine [2]. Despite their shared core chemical scaffold, the clinical and biophysical properties of these congeners diverge substantially, making compound-specific evidence essential for informed procurement, formulation selection, and research-use decisions.

Why Vincristine Cannot Be Casually Substituted with Other Vinca Alkaloids: Key Differentiators


Vinca alkaloids share a tubulin-binding mechanism of action but exhibit clinically consequential divergence in tubulin binding affinity, cytotoxicity potency, pharmacokinetic clearance, neurotoxicity profile, and myelosuppressive tendency [1]. The overall affinity for tubulin follows the rank order vincristine > vinblastine > vinorelbine > vinflunine, which correlates with their respective clinical dose ranges: vincristine is administered at approximately 2 mg/m² weekly, whereas vinflunine requires 320 mg/m² [2]. Moreover, vincristine's dose-limiting toxicity is predominantly neurotoxicity, while vinblastine and vinorelbine are primarily limited by myelosuppression [3]. These multifaceted differences invalidate casual interchange among vinca congeners and necessitate compound-specific selection criteria grounded in quantitative evidence [1].

Vincristine Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


Tubulin Binding Affinity: Vincristine Demonstrates the Highest Overall Affinity for Tubulin Among Clinical Vinca Alkaloids

In a direct head-to-head comparison using sedimentation velocity with porcine brain tubulin in the presence of 50 µM GDP or GTP, vincristine demonstrated the highest overall affinity for tubulin (K1K2), with the rank order vincristine > vinblastine > vinorelbine [1]. The K1 (affinity of drug for tubulin heterodimers) was found to be identical for all three drugs; the overall affinity differences arise from K2, the affinity of liganded heterodimers for spiral polymers [1]. Relaxation times from stopped-flow light scattering were longest for vincristine-induced polymers, consistent with the formation of the largest spiral aggregates [1].

tubulin binding microtubule assembly inhibition vinca alkaloid affinity

Cytotoxicity Potency in Leukemia Cells: Vincristine is 7.6-Fold More Potent than Vinblastine in Murine Lymphoblastic Leukemia

In a comparative study measuring cytotoxic action on murine lymphoblastic leukemia L5178Y cells, vincristine (VCR) was the most active compound with an IC50 of 5.8 × 10⁻⁹ M (5.8 nM), while vinblastine (VBL) and vindesine (VDS) showed similar but markedly lower activities with IC50 values of 4.4 × 10⁻⁸ M (44 nM) and 3.5 × 10⁻⁸ M (35 nM), respectively [1]. This represents a 7.6-fold potency advantage for vincristine over vinblastine and a 6.0-fold advantage over vindesine in this model system [1].

cytotoxicity IC50 leukemia cell line antineoplastic potency

Terminal Elimination Half-Life: Vincristine Exhibits 3.4-Fold Longer Terminal Half-Life than Vinblastine and Vindesine in Cancer Patients

In a comparative clinical pharmacokinetic study, vincristine demonstrated a substantially longer and more variable terminal-phase half-life of 85 ± 69 hours, compared to vindesine at 24 ± 10 hours and vinblastine at 25 ± 7 hours [1]. Additionally, vincristine exhibited a markedly lower serum clearance rate of 0.106 L/kg/hr, relative to vindesine at 0.252 L/kg/hr and vinblastine at 0.740 L/kg/hr [1]. These pharmacokinetic differences correlate with the acute LD50 data in mice and with the weekly clinical dosing schedules [1].

pharmacokinetics terminal half-life drug clearance

Neurotoxicity Profile: Vincristine is the Most Neurotoxic Vinca Alkaloid in Direct Comparative Preclinical Models

In a study correlating clinical neurotoxicity with effects on cultured rat midbrain cells, vincristine produced toxic effects at concentrations as low as 0.004 µg/mL, with the rank order of neurotoxicity being vincristine > vindesine > vinblastine [1]. This rank order matches the established clinical experience that vincristine is the most neurotoxic of the three agents in current clinical use [1]. A subsequent in vitro model using neurite outgrowth inhibition confirmed the same sequential neurotoxicity ranking [2].

neurotoxicity peripheral neuropathy neurite outgrowth inhibition

Cellular Uptake and Intracellular Drug Concentration: Vinblastine Accumulates 2-Fold More than Vincristine in B16 Melanoma Cells

In a comparative study of four vinca alkaloids on B16 melanoma cells, the intracellular fold-concentration of drug relative to extracellular concentration was 100-fold for vinblastine (VLB), 50-fold for vincristine (VCR) and vindesine (VDS), and 20-fold for vinepidine (VPD) [1]. Despite vincristine's lower cellular accumulation relative to vinblastine, its higher tubulin binding affinity compensates to produce distinct cytotoxic potency patterns [1]. The study concluded that differences in cellular uptake, rather than Ka values, are the major factor determining relative antiproliferative effectiveness [1].

cellular uptake drug accumulation intracellular concentration

Vincristine Best-Use Scenarios for Scientific and Industrial Selection


Pediatric Acute Lymphoblastic Leukemia (ALL) First-Line Therapy

Vincristine is a core component of ALL induction regimens (e.g., in combination with prednisone, L-asparaginase, and daunorubicin) because it delivers high antileukemic cytotoxicity (IC50 = 5.8 nM on lymphoblastic cells) while producing minimal myelosuppression at standard doses [1]. This allows combination with myelosuppressive agents without compounding bone marrow toxicity—a critical advantage in pediatric patients with limited marrow reserve. Vinblastine, by contrast, is dose-limited by myelosuppression and lacks the required potency against lymphoid blasts [1][2].

Combination Chemotherapy Regimens Requiring Non-Myelosuppressive Microtubule Inhibition (CHOP, MOPP, BACOP)

Vincristine's characteristic of sparing bone marrow function while providing potent microtubule inhibition makes it the vinca alkaloid of choice in multi-agent regimens where other components (e.g., cyclophosphamide, doxorubicin) already impose significant myelosuppression [1]. The differential toxicity profile—neurotoxicity as dose-limiting rather than myelosuppression—allows additive antitumor efficacy without overlapping hematologic toxicity, a pharmacologic complementarity not achievable with vinblastine or vindesine [1][2].

Pharmacokinetic and Pharmacodynamic Modeling Requiring Long Terminal Half-Life Tubulin Ligands

For preclinical or translational research requiring sustained target occupancy with once-weekly dosing, vincristine's terminal half-life of 85 hours—3.4-fold longer than vinblastine (25 h) or vindesine (24 h)—provides a distinct pharmacokinetic advantage [1]. This prolonged gamma half-life supports extended tubulin engagement in slowly dividing cell populations and reduces dosing frequency in vivo, making vincristine the rational choice for xenograft studies where continuous microtubule suppression is desired without continuous infusion [1].

Tubulin Polymerization and Spiral Aggregate Structural Biology Studies

Vincristine produces the largest tubulin spiral polymer aggregates and the longest relaxation times (>20-fold longer for a second relaxation phase) among the vinca alkaloids tested, as demonstrated by stopped-flow light scattering and sedimentation velocity [1]. This makes vincristine the preferred ligand for structural biologists investigating the kinetics of ligand-mediated tubulin self-association and the biophysical basis of vinca alkaloid action, where higher-order polymer phenomena are of interest [1].

Quote Request

Request a Quote for vincristine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.